molecular formula C17H20N2O3S B4611744 N-[4-(4-morpholinyl)benzyl]benzenesulfonamide

N-[4-(4-morpholinyl)benzyl]benzenesulfonamide

Cat. No.: B4611744
M. Wt: 332.4 g/mol
InChI Key: VTEBPEOIHHLEBH-UHFFFAOYSA-N
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Description

N-[4-(4-morpholinyl)benzyl]benzenesulfonamide is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.11946368 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gene Function Inhibition

N-[4-(4-morpholinyl)benzyl]benzenesulfonamide has been explored within the scope of morpholino oligos, primarily aimed at inhibiting gene function in embryos across various model organisms. Morpholinos are known for their capability to study gene function by preventing the translation of targeted messenger RNA (mRNA) without degrading the mRNA itself. This approach offers a relatively simple and rapid method to understand gene function, with careful controls to ensure specificity and efficacy (Heasman, 2002).

Antimicrobial Scaffold Potential

Research has identified benzoxazinoids, including derivatives and compounds related to this compound, as having significant potential in antimicrobial applications. These compounds, particularly noted in plant defense mechanisms, have been evaluated for their utility as scaffolds for designing new antimicrobial compounds. Synthetic derivatives of the benzoxazinoid backbone have shown potent activity against pathogenic fungi and bacteria, highlighting the potential of this compound related structures in developing novel antimicrobial agents (De Bruijn, Gruppen, & Vincken, 2018).

Pharmacological Attributes

The compound also plays a crucial role in the synthesis and pharmacological investigation of benzofuran and benzosuberone skeletons, with a variety of derivatives being explored for their broad-spectrum pharmacological effects. These effects range from anticancer, antibacterial, antifungal, to anti-inflammatory activities. The research suggests that modifications incorporating morpholine rings, as seen in this compound, can enhance these biological activities, thereby contributing to the development of novel medications (Bukhari, 2022).

Anti-Inflammatory and Anticancer Agents

Further, the exploration of natural compounds for their anti-inflammatory and anticancer effects has led to the investigation of derivatives similar to this compound. Studies on various plant extracts and their bioactive components have revealed significant potential in treating inflammatory disorders and cancer, pointing towards the importance of such compounds in medical research and drug development (Abdul Wahab et al., 2018).

Properties

IUPAC Name

N-[(4-morpholin-4-ylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c20-23(21,17-4-2-1-3-5-17)18-14-15-6-8-16(9-7-15)19-10-12-22-13-11-19/h1-9,18H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEBPEOIHHLEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.